molecular formula C9H9NS B12311603 2-Phenyl-D5-ethyl isothiocyanate

2-Phenyl-D5-ethyl isothiocyanate

Cat. No.: B12311603
M. Wt: 168.27 g/mol
InChI Key: IZJDOKYDEWTZSO-RALIUCGRSA-N
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Description

2-Phenyl-D5-ethyl isothiocyanate is a member of the isothiocyanate family, which are compounds characterized by the functional group -N=C=S. Isothiocyanates are known for their presence in cruciferous vegetables and their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-D5-ethyl isothiocyanate can be achieved through various methods. One common approach involves the reaction of primary amines with carbon disulfide and an appropriate desulfurating agent. For instance, a two-step, one-pot reaction of primary amines or their salts with carbon disulfide, followed by reaction of the intermediate dithiocarbamates with T3P (propane phosphonic acid anhydride), provides isothiocyanates in good yields . Another method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide .

Industrial Production Methods

Industrial production of isothiocyanates often involves large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-D5-ethyl isothiocyanate undergoes various chemical reactions, including:

    Oxidation: Isothiocyanates can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction of isothiocyanates can yield amines.

    Substitution: Isothiocyanates can participate in nucleophilic substitution reactions, where the -N=C=S group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides, while reduction can produce the corresponding amine.

Mechanism of Action

The mechanism of action of 2-Phenyl-D5-ethyl isothiocyanate involves its interaction with cellular components. Once inside the cells, isothiocyanates react with glutathione, catalyzed by the enzyme glutathione S-transferase (GST). This reaction leads to the formation of conjugates that can modulate various cellular pathways, including those involved in oxidative stress and inflammation . Additionally, isothiocyanates can inhibit the activity of certain enzymes and proteins, contributing to their biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl ethyl isothiocyanate
  • Sulforaphane
  • 4-[(α-L-rhamnosyloxy) benzyl] isothiocyanate

Uniqueness

2-Phenyl-D5-ethyl isothiocyanate is unique due to its specific structural features and deuterium labeling, which can provide insights into reaction mechanisms and metabolic pathways. Compared to other isothiocyanates, it may exhibit distinct biological activities and stability profiles .

Properties

Molecular Formula

C9H9NS

Molecular Weight

168.27 g/mol

IUPAC Name

1,2,3,4,5-pentadeuterio-6-(2-isothiocyanatoethyl)benzene

InChI

InChI=1S/C9H9NS/c11-8-10-7-6-9-4-2-1-3-5-9/h1-5H,6-7H2/i1D,2D,3D,4D,5D

InChI Key

IZJDOKYDEWTZSO-RALIUCGRSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCN=C=S)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)CCN=C=S

Origin of Product

United States

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